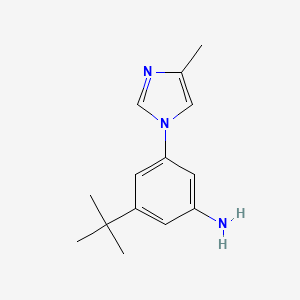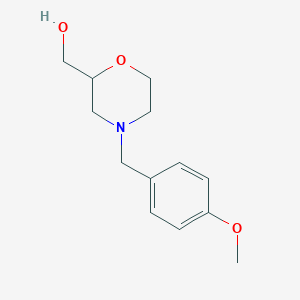![molecular formula C9H6F3N3O B11874733 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1956370-27-6](/img/structure/B11874733.png)
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H6F3N3O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with trifluoroacetic anhydride to form 2-(trifluoromethyl)pyridine. This intermediate is then subjected to cyclization with formamide under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
- 4-[2-(Trifluoromethyl)phenoxy]pyridine
- 4-[3-(Trifluoromethyl)phenoxy]pyridine
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific trifluoromethyl group at the 6-position, which imparts distinct chemical and biological properties. This makes it particularly effective in certain applications, such as enzyme inhibition and antimicrobial activity .
Properties
CAS No. |
1956370-27-6 |
|---|---|
Molecular Formula |
C9H6F3N3O |
Molecular Weight |
229.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-3-6(8(13)16)15(7)4-5/h1-4H,(H2,13,16) |
InChI Key |
KCRVNTGMAFRDCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)
![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)




![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)
